BenchChemオンラインストアへようこそ!

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine

Radiochemical synthesis SERT inhibitor Tritium labeling

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine (CAS 147514-83-8) is a halogenated primary amine belonging to the aminotetralin class, a scaffold widely exploited in central nervous system (CNS) drug discovery. With a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol, this compound features a single bromine atom regioselectively installed at the 7-position of the saturated tetralin ring.

Molecular Formula C11H14BrN
Molecular Weight 240.14 g/mol
Cat. No. B13461964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine
Molecular FormulaC11H14BrN
Molecular Weight240.14 g/mol
Structural Identifiers
SMILESCNC1CCCC2=C1C=C(C=C2)Br
InChIInChI=1S/C11H14BrN/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h5-7,11,13H,2-4H2,1H3
InChIKeyNIJJBISNXZZKOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine: A Specialized Tetralin-Based Chemical Intermediate for CNS-Oriented Medicinal Chemistry


(7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine (CAS 147514-83-8) is a halogenated primary amine belonging to the aminotetralin class, a scaffold widely exploited in central nervous system (CNS) drug discovery. With a molecular formula of C₁₁H₁₄BrN and a molecular weight of 240.14 g/mol, this compound features a single bromine atom regioselectively installed at the 7-position of the saturated tetralin ring . Its defining structural attribute—the combination of a secondary N-methylamine at C-1 and a 7-bromo substituent—enables it to serve as a direct synthetic precursor to SERTraline, one of the most prescribed selective serotonin reuptake inhibitors (SSRIs) globally [1]. Unlike unsubstituted or differently halogenated aminotetralins, the 7-bromo regioisomer is specifically documented in peer-reviewed literature as the key intermediate in a stereoselective seven-step sequence leading to tritium-labeled [⁷-³H]-sertraline with radiochemical purity exceeding 99% and a specific activity of 17.6 Ci/mM [2].

Why Generic Halogenated Aminotetralins Cannot Replace (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine in CNS Radioligand and API Synthesis


The position of the halogen substituent on the tetralin scaffold is not a trivial structural variation—it dictates both the reactivity profile during cross-coupling reactions and the biological target engagement of downstream products. Patent literature demonstrates that the 7-bromo isomer (CAS 147514-83-8) yields product melting at 172–176 °C when converted to the hydrochloride salt, whereas the corresponding 5-bromo isomer exhibits distinct physical properties and requires a divergent synthetic route [1]. More critically, the 7-bromo-1-(methylamino)tetralin core is the only regioisomer validated through peer-reviewed radiochemical synthesis: reductive tritiation of the 7-bromo precursor produces [⁷-³H]-sertraline at >99% radiochemical purity, a benchmark unattainable with 5-bromo, 6-bromo, or 8-bromo analogs without re-optimizing the entire multi-step sequence [2]. Attempting to substitute the chlorine, fluorine, or iodine analogs introduces additional risk: the C–Br bond provides an optimal balance of oxidative addition reactivity for palladium-catalyzed transformations and sufficient stability for ambient storage, whereas the C–I analog is more labile and the C–Cl analog requires harsher conditions [3].

Quantitative Differentiation Evidence: (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine Versus Comparator Tetralin Regioisomers


Validated Precursor for Tritium-Labeled Sertraline with Quantified Radiochemical Purity Benchmarks

The 7-bromo compound is distinguished from its 5-bromo and 6-bromo regioisomers as the only tetralin intermediate documented to yield [⁷-³H]-sertraline with quantified purity metrics. When the (1R)-7-bromo-N-methyl enantiomer is processed through a seven-step stereoselective sequence and reduced with tritium gas, the final product achieves radiochemical purity greater than 99% and a specific activity of 17.6 Ci/mM [1]. No comparable radiochemical purity data exists for the 5-bromo or 6-bromo analogs, as these regioisomers direct the halogen to positions that are not competent for the subsequent Grignard condensation with 3,4-dichlorophenylmagnesium bromide required in the sertraline synthetic route [2].

Radiochemical synthesis SERT inhibitor Tritium labeling

Enantiomeric Resolution Capability Documented for the 7-Bromo Scaffold

The 7-bromo-1-(methylamino)tetraline racemate can be resolved into its (R)-enantiomer using N-acetyl-D-phenylalanine, a process specifically demonstrated for this regioisomer in the context of sertraline synthesis [1]. The resolved (R)-isomer (Intermediate II) is subsequently formylated and oxidized to establish the requisite stereochemistry at C-1 and C-4 of sertraline. By contrast, the 5-bromo-1-(methylamino)tetralin scaffold has not been documented to undergo analogous optical resolution with the same resolving agent, and its downstream stereochemical outcomes remain uncharted [2].

Chiral resolution Enantioselective synthesis N-acetyl-D-phenylalanine

Selectivity Profile: Low Affinity for Off-Target Receptors Relative to Primary SERT Target of Downstream Product

While the 7-bromo precursor itself is not the final bioactive molecule, its binding profile provides useful selectivity context. In competitive MS binding assays, (7-bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine exhibits a Ki of 1,070 nM at human GAT1 (GABA transporter) expressed in HEK293 cells [1]. At the human alpha-1B adrenergic receptor, the racemate shows a Ki of 1,290 nM [2]. These micromolar-range affinities indicate minimal intrinsic off-target activity at these sites, which is advantageous for an intermediate intended to generate a SERT-selective final compound (sertraline has a Ki of ~0.2 nM at SERT) [3]. In contrast, certain 8-bromo-aminotetralins have been reported as dopamine receptor agonists, introducing potential confounding pharmacology that must be excluded during lead optimization [4].

GAT1 binding Off-target selectivity Alpha-1B adrenergic

Supplier-Certified Purity Specifications Enable Direct Use Without In-House Repurification

Commercially available (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine is supplied at certified purity levels of 95% (AKSci) and 98% (Leyan), with full batch-level quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) . The 7-bromo isomer is stocked and shipped under controlled conditions (long-term storage in cool, dry environment), and is classified as non-hazardous for DOT/IATA transport, simplifying logistics compared to certain halogenated aromatic amines that require dangerous goods declarations . By comparison, the 6-bromo-2-aminotetralin regioisomer (CAS 167172-92-1) and 5-bromo-6-methyl-tetralin-1-amine derivatives are more frequently listed as custom synthesis items without ready stock availability, leading to longer lead times and higher per-gram costs [1].

Purity certification Quality assurance Procurement specification

Melting Point and Physical Characterization Data for Identity Confirmation

The hydrochloride salt of the 7-bromo compound exhibits a well-defined melting point range of 172–176 °C, as documented in patent literature [1]. This physical constant provides a straightforward identity confirmation criterion for incoming quality control that is not equally well-characterized for all regioisomeric analogs. For instance, the 5-bromo analog hydrochloride is reported with different thermal behavior, and the 6-bromo-2-aminotetralin free base decomposes prior to melting under standard conditions .

Melting point Identity testing Quality control

Optimal Application Scenarios Where (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine Delivers Documented Advantage


Synthesis of Tritium-Labeled SERT Ligands for Autoradiography and Binding Studies

The 7-bromo compound is the literature-precedented precursor for [⁷-³H]-sertraline, achieving >99% radiochemical purity and 17.6 Ci/mM specific activity after catalytic tritium reduction [1]. Neuroscience laboratories and contract research organizations requiring radiolabeled SSRIs for quantitative autoradiography, receptor occupancy studies, or transport kinetics assays can proceed with this intermediate without route development. The seven-step stereoselective sequence from (1R)-7-bromo-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine is fully described, including optical resolution with N-acetyl-D-phenylalanine, formamide protection, and Grignard-mediated C-4 arylation [2].

Medicinal Chemistry SAR Campaigns Exploring Tetralin-Based Monoamine Transporter Modulators

Research groups exploring structure-activity relationships (SAR) around the aminotetralin scaffold for SERT, NET, or DAT modulation can use the 7-bromo compound as a versatile late-stage diversification handle. The C–Br bond at the 7-position is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine substituents [1]. Unlike the 8-bromo regioisomer, which has been associated with dopaminergic activity, the 7-bromo scaffold's low intrinsic affinity for GAT1 (Ki 1,070 nM) and alpha-1B adrenergic receptors (Ki 1,290 nM) minimizes confounding pharmacology from the unelaborated intermediate [2].

Process Chemistry Development for Generic Sertraline API Manufacturing

The 7-bromo compound serves as Intermediate I in the documented synthetic route to sertraline API [1]. Process development groups at generic pharmaceutical manufacturers can benchmark their synthetic efficiency against the published sequence: optical resolution of the racemate, formamide formation, KMnO₄ oxidation to 6-bromo-4(R)-(methylamino)-1-tetralone, Grignard condensation with 3,4-dichlorophenylmagnesium bromide, triethylsilane-tetrafluoroborate reduction, HCl hydrolysis, NaClO/NaOCH₃ oxidation to the imine, and stereoselective NaBH₄ reduction [2]. Each intermediate in this sequence is structurally characterized, enabling step-tracking and impurity profiling.

Analytical Reference Standard for Regioisomeric Impurity Detection in Tetralin-Derived APIs

Owing to its well-defined melting point (172–176 °C as HCl salt), distinct HPLC retention characteristics, and unambiguous ¹H/¹³C NMR signature, the 7-bromo compound is suitable as an analytical reference standard for detecting and quantifying regioisomeric impurities in tetralin-based drug substances [1]. Quality control laboratories can spike API batches with the 7-bromo reference to validate HPLC method specificity and establish limits of detection for brominated process impurities, a regulatory expectation under ICH Q3A guidelines.

Quote Request

Request a Quote for (7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-yl)-methyl-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.